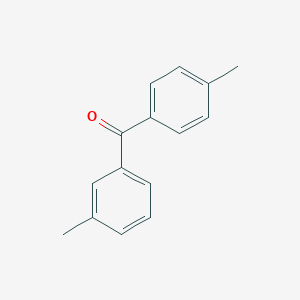

3,4'-Dimethylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 3,4'-Dimethylbenzophenone has been explored through various chemical reactions. For example, a study demonstrates the synthesis of Schiff base ligands involving dimethoxyphenyl components, showcasing methods that could be adapted for synthesizing related compounds (Hayvalı et al., 2010). Additionally, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into complex molecule creation involving dimethyl groups, relevant for understanding 3,4'-Dimethylbenzophenone synthesis strategies (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of dimethylbenzophenone derivatives has been conducted using various techniques, including X-ray crystallography. One study discusses the tetramorph crystals of 4,4–dimethylbenzophenone, providing detailed insights into its orthorhombic crystal system and molecular interactions (Kumar, 2019).

Chemical Reactions and Properties

Research on 3,4'-Dimethylbenzophenone and its derivatives involves studying various chemical reactions and properties, including photochemical reactions and nitration processes. For instance, the solid-state photochemistry of methyl-substituted benzophenones, including 4,4'-dimethylbenzophenone, reveals insights into intermolecular hydrogen abstraction and radical coupling processes (Ito et al., 1987). Additionally, the nitration of 3,4-dimethylacetophenone and benzophenone derivatives has been studied, showing the formation and rearomatization of adducts, highlighting the reactivity of such compounds (Fischer et al., 1975).

Physical Properties Analysis

The physical properties of 3,4'-Dimethylbenzophenone derivatives, such as crystal structure and photophysical characteristics, are crucial for understanding the compound's behavior. Studies utilizing X-ray diffraction techniques provide detailed information on crystal systems and molecular geometry, which are essential for predicting the compound's physical behaviors and interactions (Kumar, 2019).

Chemical Properties Analysis

The chemical properties of 3,4'-Dimethylbenzophenone, including reactivity under various conditions and potential for forming derivatives, are studied through synthesis reactions and analysis of reaction products. Research on related compounds provides insights into mechanisms and conditions that could affect the chemical properties of 3,4'-Dimethylbenzophenone (Fischer et al., 1975).

Wissenschaftliche Forschungsanwendungen

Photostability and Solid-State Photochemistry : Studies have shown that compounds like 3,4'-Dimethylbenzophenone exhibit photostability when exposed to UV irradiation in a solid state. This characteristic can be attributed to certain structural features, such as the distances between functional groups and angles within the molecule (Ito et al., 1987).

Reactivity in Photoenolization : Research on similar compounds, such as 2,4-Dimethylbenzophenone, has revealed their regiospecific reactivity, contributing to the synthesis of various hydroxylic compounds. This property is important for chemical synthesis and understanding reaction mechanisms (Pfau et al., 1978).

Crystallographic Analysis and Energy Frameworks : The crystal structures of dimethylbenzophenone derivatives have been elucidated using techniques like X-ray diffraction. Such studies provide insights into the molecular packing, interaction types, and energy frameworks within the crystal structures, which are crucial for understanding material properties (Kumar, 2019).

Applications in Industrial Processes : Derivatives like 2,5-Dimethylbenzophenone have been used as UV light stabilizers in various products, including plastics and cosmetics. Their synthesis involves processes like the benzoylation of p-xylene, indicating their industrial relevance (Yadav et al., 2003).

Mechanical and Optical Properties : The impact of ion irradiation on compounds like 4,4'-Dimethylbenzophenone has been studied, revealing changes in properties like dielectric constant, optical absorption, and mechanical strength. These findings are significant for materials science and engineering applications (Babu et al., 2008).

Safety And Hazards

3,4’-Dimethylbenzophenone may cause skin and eye irritation . It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention may be required .

Relevant Papers

A paper titled “Fabrication and characterization of 3,4-diaminobenzophenone-functionalized magnetic nanoadsorbent with enhanced VOC adsorption and desorption capacity” was found . The paper discusses the use of 3,4-diaminobenzophenone-functionalized Fe3O4/AC@SiO2 magnetic nanoparticles for enhancing the adsorption and desorption capacity of gaseous benzene and toluene . This suggests potential applications of similar compounds in environmental science and pollution research .

Eigenschaften

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBXBBWNOELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369349 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dimethylbenzophenone | |

CAS RN |

13152-94-8 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)